Ethenedithione

Description

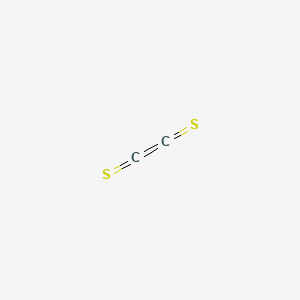

Structure

3D Structure

Properties

CAS No. |

83917-77-5 |

|---|---|

Molecular Formula |

C2S2 |

Molecular Weight |

88.16 g/mol |

InChI |

InChI=1S/C2S2/c3-1-2-4 |

InChI Key |

JFSYYGOHKMDXOA-UHFFFAOYSA-N |

Canonical SMILES |

C(=C=S)=S |

Origin of Product |

United States |

Advanced Methodologies for the Generation and Isolation of Ethenedithione

Flash Vacuum Pyrolysis (FVP) Techniques

Flash vacuum pyrolysis is a powerful technique for generating highly reactive molecules in the gas phase by heating a precursor at high temperatures and low pressures. The short contact time in the hot zone minimizes secondary reactions, allowing for the isolation of unstable species in a low-temperature matrix or their characterization by gas-phase techniques.

The flash vacuum pyrolysis of 4-arylmethylidene-5(4H)-isoxazolone derivatives is a well-established method for the synthesis of arylacetylenes. The reaction proceeds through the extrusion of carbon dioxide and a nitrile, followed by rearrangement. While this methodology has been extensively used for the preparation of various acetylenic compounds, the generation of ethenedithione from a suitably sulfur-substituted isoxazolone precursor has not been explicitly reported in the reviewed literature.

Theoretically, a precursor such as a 4-(dithiolan-2-ylidene)-isoxazolone derivative could potentially eliminate CO2 and other fragments to yield a sulfur-containing cumulene. However, the specific synthesis and pyrolysis of such a precursor with the aim of generating ethenedithione remains a hypothetical pathway pending experimental validation.

The pyrolysis of derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile method for the generation of ketene (B1206846) intermediates through the loss of acetone (B3395972) and carbon dioxide. chemicalbook.com This reactivity has been widely exploited in organic synthesis. chemicalbook.com

The application of this methodology to generate ethenedithione would require a sulfur-containing Meldrum's acid derivative, for instance, one where the exocyclic methylene (B1212753) group is replaced with a thiocarbonyl or a related sulfur-containing moiety. While the synthesis of various Meldrum's acid derivatives is well-documented, the specific precursor designed to yield ethenedithione upon FVP has not been detailed in the available scientific literature. The principle remains a plausible synthetic strategy, though one that requires further research and development.

A confirmed and direct method for the generation of ethenedithione is the flash vacuum pyrolysis of 2,5-Dithiacyclopentylideneketene. hubbry.com This precursor, upon heating under high vacuum, fragments to produce the target molecule, ethenedithione.

The reaction proceeds by the cleavage of the precursor molecule, leading to the formation of the S=C=C=S cumulenic structure. This method has been pivotal in enabling the spectroscopic characterization of ethenedithione in the gas phase and trapped in low-temperature matrices.

Table 1: FVP Generation of Ethenedithione from 2,5-Dithiacyclopentylideneketene

| Precursor | FVP Conditions | Products | Method of Detection |

| 2,5-Dithiacyclopentylideneketene | High Temperature, Low Pressure | Ethenedithione (S=C=C=S) | Mass Spectrometry, IR Spectroscopy (in matrix) |

The successful generation and isolation of a highly reactive species like ethenedithione via FVP is critically dependent on the optimization of several experimental parameters. scripps.edu The goal is to maximize the unimolecular fragmentation of the precursor while minimizing subsequent decomposition or polymerization of the product. scripps.edu

Key parameters to be optimized include:

Temperature: The pyrolysis temperature must be high enough to induce the desired fragmentation of the precursor but not so high as to cause unwanted side reactions or decomposition of the target molecule. For many FVP reactions, temperatures in the range of 500-1000 °C are employed. scripps.edu

Pressure: A low pressure (typically 10⁻³ to 10⁻⁶ Torr) is essential to ensure that the reaction occurs under unimolecular conditions, minimizing intermolecular collisions that could lead to polymerization or other reactions of the highly reactive ethenedithione.

Flow Rate/Residence Time: The rate at which the precursor is introduced into the pyrolysis furnace determines its residence time in the hot zone. A short residence time is crucial to prevent the decomposition of the product. This is often controlled by the sublimation temperature of the precursor and the pumping speed of the vacuum system.

Apparatus Design: The distance between the exit of the furnace and the cold trap (where the product is collected, often in an inert gas matrix) should be minimized to quickly quench the reactive species and prevent their decomposition in the gas phase.

Table 2: General Parameters for Optimization of Ethenedithione Production via FVP

| Parameter | Typical Range | Rationale for Ethenedithione Generation |

| Pyrolysis Temperature | 500 - 1000 °C | To provide sufficient energy for precursor fragmentation. |

| Pressure | 10⁻³ - 10⁻⁶ Torr | To maintain unimolecular conditions and prevent product polymerization. |

| Residence Time | Milliseconds | To minimize secondary decomposition of the highly reactive ethenedithione. |

| Trapping Method | Low-temperature matrix isolation (e.g., in Argon) | To stabilize and isolate the unstable ethenedithione for spectroscopic analysis. |

Electric Discharge and Dissociative Ionization Approaches

Alternative methods to FVP for the generation of ethenedithione involve the use of high-energy processes such as electric discharge and dissociative ionization.

Passing an electric discharge through carbon disulfide (CS₂) vapor at low pressure has been shown to produce ethenedithione. hubbry.com This method also generates other carbon sulfides, such as carbon monosulfide (CS) and carbon subsulfide (C₃S₂). hubbry.com The high energy of the electric discharge fragments the CS₂ molecules, and the resulting atoms and molecular fragments can recombine to form various products, including S=C=C=S. The products of the discharge can be analyzed by trapping them in a low-temperature inert gas matrix and examining them spectroscopically.

Ethenedithione has also been successfully generated and characterized using a mass spectrometry technique known as neutralization-reionization mass spectrometry (NRMS). hubbry.com In this method, a precursor molecule, tetrathiapentalenedione, is subjected to dissociative ionization. This process fragments the precursor and generates an ion with the formula C₂S₂⁺. This ion is then neutralized by passing it through a collision gas, forming the neutral ethenedithione molecule (C₂S₂). The newly formed neutral molecule can then be reionized and detected by the mass spectrometer, confirming its generation and stability on the microsecond timescale of the experiment.

Table 3: Summary of Ethenedithione Generation via Electric Discharge and Dissociative Ionization

| Method | Precursor | Key Process | Products |

| Electric Discharge | Carbon Disulfide (CS₂) | High-energy fragmentation and recombination | Ethenedithione, Carbon Monosulfide, Carbon Subsulfide |

| Dissociative Ionization (NRMS) | Tetrathiapentalenedione | Ionization, fragmentation, neutralization, and reionization | Ethenedithione |

Dissociative Ionization of Precursor Molecules

Dissociative ionization is a powerful technique for generating transient and reactive species that are otherwise difficult to produce. This method involves the ionization of a larger precursor molecule, followed by its fragmentation into smaller, charged or neutral species. The energy imparted during the ionization process is sufficient to break specific chemical bonds, leading to the formation of the desired molecule, in this case, ethenedithione.

While the primary documented method for ethenedithione generation for matrix isolation studies involves the UV photolysis of ethanethiol (B150549), the principles of dissociative ionization represent a viable, albeit less reported, pathway. acs.org In a typical dissociative ionization experiment, a precursor molecule is introduced into a high-vacuum chamber and subjected to an energy source, such as an electron beam or high-intensity laser. This leads to the ejection of an electron from the precursor, forming a molecular ion. This ion, being in a high-energy state, can then undergo unimolecular dissociation, breaking down into various fragments. By carefully selecting the precursor and controlling the ionization energy, it is possible to favor the formation of a specific fragment, such as the ethenedithione radical cation, which can then be neutralized to yield the neutral SCCS molecule.

Matrix Isolation Techniques for Stabilization and Characterization

Due to its high reactivity, the direct spectroscopic study of gaseous ethenedithione is exceedingly challenging. Matrix isolation is a technique that allows for the trapping and stabilization of such reactive species in an inert, solid matrix at cryogenic temperatures. This "freezes" the molecule in a fixed orientation, preventing it from reacting with itself or other species, thus enabling detailed spectroscopic analysis.

Argon Matrix Isolation at Cryogenic Temperatures (e.g., 10-12 K)

Argon, being an inert noble gas, is a common choice for the matrix material. Its transparency to a wide range of electromagnetic radiation allows for various spectroscopic techniques to be employed for the characterization of the isolated species.

In a typical experiment, a gaseous mixture of a precursor molecule, such as ethanethiol (C2H5SH), heavily diluted in argon is deposited onto a cryogenic window, often made of CsI or BaF2, cooled to temperatures as low as 10-12 Kelvin. acs.org Subsequent in-situ UV irradiation of the matrix-isolated precursor leads to its photodissociation and the formation of various products, including ethenedithione. acs.org The inert argon cage prevents the highly reactive SCCS molecules from dimerizing or reacting further, allowing for their spectroscopic properties to be studied at leisure.

Infrared (IR) spectroscopy is a primary tool for the characterization of matrix-isolated species. The vibrational frequencies of the trapped molecule provide a unique fingerprint, allowing for its unambiguous identification. Although ethenedithione has been identified as a product in such experiments, specific infrared absorption data in argon matrices is not extensively detailed in readily available literature, highlighting the challenging nature of its study.

Table 1: Spectroscopic Data for Ethenedithione (SCCS) in Argon Matrix

| Vibrational Mode | Experimental Frequency (cm⁻¹) |

| Asymmetric C=C=S Stretch | Data not available in cited sources |

| Symmetric C=C=S Stretch | Data not available in cited sources |

| Bending Mode | Data not available in cited sources |

| Note: Specific experimental infrared absorption frequencies for ethenedithione in an argon matrix are not provided in the reviewed literature. |

Alternative Matrix Environments (e.g., CO matrices)

While argon is a common choice, other materials can also be used as the matrix host. Carbon monoxide (CO) is another environment that has been utilized for the study of reactive species. The choice of matrix material can sometimes subtly influence the vibrational frequencies of the isolated molecule due to matrix-guest interactions.

Similar to the argon matrix experiments, ethenedithione has been generated by the UV photolysis of ethanethiol isolated in a solid carbon monoxide matrix at cryogenic temperatures. acs.org The use of a CO matrix can be advantageous in certain spectroscopic studies, and comparing the spectra obtained in different matrices can provide insights into the nature of the matrix-molecule interactions. As with the argon matrix studies, while the formation of ethenedithione has been confirmed, detailed public-domain documentation of its specific infrared absorption frequencies in a CO matrix remains elusive.

Table 2: Spectroscopic Data for Ethenedithione (SCCS) in Carbon Monoxide Matrix

| Vibrational Mode | Experimental Frequency (cm⁻¹) |

| Asymmetric C=C=S Stretch | Data not available in cited sources |

| Symmetric C=C=S Stretch | Data not available in cited sources |

| Bending Mode | Data not available in cited sources |

| Note: Specific experimental infrared absorption frequencies for ethenedithione in a carbon monoxide matrix are not provided in the reviewed literature. |

Spectroscopic Characterization of Ethenedithione and Its Electronic States

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared spectroscopy is a powerful tool for investigating the vibrational modes of molecules, providing insights into their structure and bonding. libretexts.orgtanta.edu.eg For a transient species like ethenedithione, matrix isolation techniques are often employed, where the molecule is trapped in an inert gas matrix at cryogenic temperatures to prevent decomposition. uq.edu.auuq.edu.au

Assignment of Characteristic Vibrational Frequencies (e.g., C=S asymmetric stretch)

The most prominent feature in the infrared spectrum of ethenedithione is the asymmetric carbon-sulfur (C=S) stretching vibration. wikipedia.org This vibrational mode is a key diagnostic tool for identifying the S=C=C=S cumulene structure. Experimental studies have consistently identified a strong absorption band in the region of 1179-1180 cm⁻¹ in argon matrices, which is assigned to this asymmetric C=S stretch. wikipedia.orgdoi.org The observation of this band provides strong evidence for the linear S=C=C=S geometry. The C=S stretching vibration in thiocarbonyl compounds can be influenced by the atoms bonded to the carbon, but in the case of ethenedithione, its unique cumulenic structure gives rise to this characteristic high-frequency band. cdnsciencepub.comresearchgate.net

Comparison of Experimental and Theoretically Calculated IR Spectra

Theoretical calculations, such as those using density functional theory (DFT), play a crucial role in complementing experimental spectroscopic data. researchgate.netresearchgate.net By calculating the vibrational frequencies of ethenedithione, a theoretical IR spectrum can be generated and compared with the experimental spectrum obtained from matrix isolation studies. nih.govwisc.edu This comparison aids in the definitive assignment of observed vibrational bands. For ethenedithione, theoretical calculations have successfully predicted the prominent asymmetric C=S stretching frequency, showing good agreement with the experimental value. researchgate.net Discrepancies between experimental and theoretical values can arise from factors such as the computational level of theory, basis set selection, and the influence of the matrix environment in the experiment. researchgate.net

Matrix Effects on IR Spectra

The inert matrix used to trap and stabilize ethenedithione can have a subtle influence on its vibrational frequencies. acs.org In an argon matrix, the asymmetric C=S stretch is observed at 1179.3 cm⁻¹. wikipedia.org When trapped in a carbon monoxide (CO) matrix, a slight shift to 1185 cm⁻¹ is observed for this vibration. doi.org These matrix-induced shifts are a result of weak interactions between the trapped molecule and the surrounding matrix atoms or molecules. Comparing spectra in different matrices can help to confirm the identity of the trapped species and to understand the nature of these weak intermolecular forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and energy levels. libretexts.orgfiveable.me When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. youtube.com

For ethenedithione, which possesses a system of π-electrons, π → π* transitions are expected. youtube.com The ground state of ethenedithione is a triplet state (³Σg⁻). wikipedia.orgresearchgate.net High-level ab initio calculations have determined that the first excited singlet state (¹Δg) lies significantly higher in energy, by about 24 kJ mol⁻¹. nih.gov The electronic transitions of ethenedithione have been studied in conjunction with matrix isolation techniques. uq.edu.au The UV-Vis spectrum of matrix-isolated ethenedithione provides valuable data for understanding its electronic states and confirming its identity alongside other spectroscopic methods. wikipedia.org

Mass Spectrometry in the Characterization of Ethenedithione and its Ions

Mass spectrometry is an indispensable technique for the detection and characterization of transient species like ethenedithione, providing information on its molecular weight and the structure of its ions. acs.orgumons.ac.be

On-line Mass Spectrometry Monitoring of Generation

The generation of ethenedithione, often through methods like flash vacuum pyrolysis (FVP) of suitable precursors, can be monitored in real-time using on-line mass spectrometry. uq.edu.aunih.gov In this setup, the products of the pyrolysis are directly introduced into the ion source of a mass spectrometer. uq.edu.au This allows for the immediate detection of the target molecule as it is formed, confirming its successful generation. rsc.orgresearchgate.net The mass spectrum will show a peak corresponding to the molecular ion of ethenedithione (C₂S₂⁺•), providing direct evidence of its presence in the gas phase. umons.ac.be This technique is crucial for optimizing the conditions for generating this unstable molecule. nih.gov

Furthermore, tandem mass spectrometry techniques, such as neutralization-reionization mass spectrometry (NRMS), have been instrumental in confirming the existence and stability of neutral ethenedithione in the gas phase on a microsecond timescale. researchgate.net The characterization of isomeric ions, such as the C-sulfide (SCCS₂⁺•) and S-sulfide (SCCSS⁺•) ethenedithione ions, has been achieved through ion-molecule reactions within a mass spectrometer, highlighting the power of this technique in distinguishing between closely related ionic species. researchgate.netscispace.com

Neutralization-Reionization Mass Spectrometry (NRMS)

Neutralization-Reionization Mass Spectrometry (NRMS) has been a pivotal technique for demonstrating the existence and intrinsic stability of the neutral ethenedithione molecule in the gas phase. In an NRMS experiment, a beam of mass-selected ethenedithione radical cations (S=C=C=S˙⁺) is neutralized by passing it through a collision cell containing a suitable neutralization gas, such as xenon. The resulting fast-moving neutral molecules then travel to a second collision cell where they are reionized, typically by collision with oxygen. The resulting ions are then mass-analyzed.

The successful detection of a recovery signal for the reionized molecule confirms that the neutral species survived the transit between the two cells, which occurs on a microsecond timescale. For ethenedithione, a clear recovery signal is observed, unequivocally confirming that the neutral S=C=C=S molecule is a stable species with a lifetime of at least several microseconds. This is in stark contrast to its oxygen analogue, ethenedione (O=C=C=O), for which no recovery signal can be detected under similar conditions, indicating its extreme instability. The NRMS experiments have been crucial in establishing the viability of neutral ethenedithione as a transient chemical entity.

Collisional Activation (CA) Mass Spectrometry for Ionic Structure Elucidation

Collisional Activation (CA) mass spectrometry is a powerful method used to determine the connectivity of atoms within an ion. In this technique, mass-selected ions are accelerated to high kinetic energy and collided with an inert gas. The collisions induce vibrational and electronic excitation, leading to fragmentation. The resulting pattern of fragment ions, known as a CA spectrum, serves as a "fingerprint" for the ion's structure.

For the ethenedithione radical cation (C₂S₂˙⁺), CA has been successfully employed to establish its S=C=C=S connectivity. The fragmentation patterns observed are consistent with this linear cumulene structure. However, the utility of CA can be limited when trying to distinguish between certain isomers. For instance, while effective for C₂S₂˙⁺, CA has been found to be inefficient for differentiating the connectivity of isomeric C₂S₃˙⁺ ions, such as the C-sulfide ethenedithione ion (SCCS₂˙⁺) and the S-sulfide ethenedithione ion (SCCSS˙⁺). researchgate.netarizona.edu In such cases, other techniques like ion-molecule reactions are required to provide unambiguous structural assignments.

Ion-Molecule Reactions Leading to and from Ethenedithione Ions

Ion-molecule reactions are instrumental in both generating ethenedithione ions and probing their structure. The ethenedithione radical cation (C₂S₂˙⁺) can be readily formed in the gas phase through several pathways. A common method involves the chemical ionization of carbon disulfide (CS₂). ccsenet.org Under these conditions, electron impact ionization of CS₂ at pressures of approximately 0.5-1 Torr produces not only CS₂˙⁺ but also a variety of other sulfur-containing ions, including C₂S₂˙⁺ and CS₃˙⁺. researchgate.net Another specific formation route is the reaction between CS⁺ ions and neutral CS₂. nii.ac.jp Furthermore, CS₂˙⁺ ions possessing sufficient kinetic energy (at least 1.7 eV) can react with neutral CS₂ to form C₂S₂˙⁺. nii.ac.jp

Once formed, ethenedithione ions can participate in further reactions. While CA mass spectrometry struggles to distinguish certain complex sulfur-containing isomers, ion-molecule reactions can provide clear differentiation. For example, the isomeric C₂S₃˙⁺ ions, the C-sulfide ethenedithione ion and the S-sulfide ethenedithione ion, react differently with nitric oxide (NO), allowing for their unambiguous characterization where CA fails. researchgate.netarizona.edu

| Precursor(s) | Reactant Ion | Reactant Neutral | Product Ion | Method |

| Carbon Disulfide | CS₂˙⁺ (with kinetic energy) | CS₂ | C₂S₂˙⁺ | Ion-Molecule Reaction |

| Carbon Disulfide | CS⁺ | CS₂ | C₂S₂˙⁺ | Ion-Molecule Reaction |

| Carbon Disulfide | - | - | C₂S₂˙⁺ | Chemical Ionization |

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. While detailed experimental photoelectron spectra specifically for neutral S=C=C=S are not widely reported, significant insights have been gained from theoretical calculations and PES studies of related sulfur-containing cluster anions. researchgate.netacs.org

Ab initio molecular orbital theory has been extensively used to study the electronic states of ethenedithione. researchgate.netacs.org These calculations confirm that the ground state is a triplet (³Σg⁻). researchgate.net Significantly, for C₂S₂, this triplet ground state is calculated to be energetically below the dissociation products (two ground-state CS molecules), contributing to its stability. researchgate.netacs.org A low-lying singlet state (¹Δg) is predicted to be very close in energy to the triplet ground state, also lying below the dissociation threshold. researchgate.netacs.org

Experimental PES studies on carbon sulfide (B99878) cluster anions, such as (CS₂)n⁻, provide complementary data. rsc.org For the dimer anion (CS₂)₂⁻, two distinct forms are often observed: a loosely bound ion-molecule complex (CS₂˙⁻·CS₂) and a more stable, covalently bonded cyclic dimer. rsc.orgarizona.edu Photoelectron spectra of these clusters reveal features that are shifted relative to the bare CS₂˙⁻ anion, with new bands appearing that are attributed to the covalently bonded species. rsc.org The photodissociation of these cluster anions can lead to the formation of C₂S₂˙⁻, further linking the spectroscopy of these clusters to the properties of the ethenedithione core. arizona.edu Studies on a range of CₙSₘ⁻ clusters have also been performed, contributing to a broader understanding of the electronic structure of carbon-sulfur compounds. researchgate.net

Table of Calculated Electronic States for Ethenedithione (S=C=C=S)

| Electronic State | Symmetry | Energy Relative to Ground State (kcal/mol) | Stability Relative to Dissociation Products (2 x CS) |

|---|---|---|---|

| Ground State | ³Σg⁻ | 0 | Below |

Computational and Theoretical Investigations of Ethenedithione S Electronic Structure and Reactivity

Quantum Chemical Calculation Methodologies

A variety of sophisticated quantum chemical methods have been employed to model ethenedithione, each offering a different balance of computational cost and accuracy. The choice of methodology is critical, especially for a molecule like ethenedithione, which exhibits significant multireference character, meaning its electronic structure cannot be adequately described by a single electron configuration.

Ab Initio Molecular Orbital Theory (e.g., MCSCF, MRCI)

To accurately describe the electronic states of ethenedithione, particularly the singlet and triplet states, ab initio methods that account for electron correlation are essential. acs.orgresearchgate.net Multiconfigurational self-consistent field (MCSCF) theory is a powerful approach for systems where near-degeneracy of electronic states is a key feature. acs.orgwikipedia.org This method uses a linear combination of configuration state functions to approximate the true electronic wavefunction, providing a qualitatively correct description where simpler methods like Hartree-Fock fail. wikipedia.org

For a more quantitative understanding, multireference configuration interaction (MRCI) calculations are often performed subsequent to MCSCF. acs.orgresearchgate.netresearchgate.net MRCI builds upon the MCSCF reference by including all single and double electronic excitations from the reference configurations, thereby capturing a larger portion of the dynamic electron correlation. acs.orgnih.gov This combined approach ensures an even-handed treatment of different electronic states, which is crucial for accurately determining their relative energies. acs.orgresearchgate.net High-level ab initio calculations have been instrumental in confirming the ground state of ethenedithione and resolving questions about its adherence to Hund's rule. researchgate.netnih.gov

Density Functional Theory (DFT) Approaches (e.g., B3LYP)

Density Functional Theory (DFT) has also been widely applied to study ethenedithione, offering a computationally less demanding alternative to high-level ab initio methods. acs.orgresearchgate.netresearchgate.netresearchgate.net Among the various functionals, the hybrid B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been frequently used to obtain equilibrium geometries for the different electronic states of ethenedithione. acs.orgresearchgate.net DFT calculations, particularly with the B3LYP functional, have been employed to predict molecular geometries, which are then often used as a starting point for more accurate single-point energy calculations with methods like MRCI. acs.orgresearchgate.net

Basis Set Dependencies and Level of Theory Considerations

The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is the set of mathematical functions used to build the molecular orbitals. For ethenedithione, studies have often employed triple-ζ quality basis sets, augmented with polarization (d and f) functions. acs.orgresearchgate.netresearchgate.net These larger basis sets provide the necessary flexibility to accurately describe the electron distribution, especially in a molecule with multiple bonds and lone pairs.

The level of theory, which encompasses both the method and the basis set, significantly impacts the predicted properties. For instance, while DFT methods like B3LYP are effective for geometry optimization, MRCI calculations with large basis sets are generally required to obtain reliable relative energies of the electronic states. acs.orgresearchgate.net The choice of basis set can also influence predicted structural parameters, although for some systems, smaller basis sets like double-ζ plus polarization (DZP) have been shown to provide results comparable to much larger sets for certain properties. researchgate.net

Analysis of Electronic States and Spin Multiplicities

A central focus of the theoretical work on ethenedithione has been the characterization of its low-lying electronic states and the determination of their energetic ordering. This is particularly important because the relative energies of the singlet and triplet states dictate the molecule's magnetic properties and reactivity.

Ground State Spin Preference (e.g., Triplet ³Σg⁻)

Consistent with Hund's rule of maximum multiplicity, numerous high-level theoretical studies have confirmed that the ground state of ethenedithione is a triplet state, specifically the ³Σg⁻ state. researchgate.netnih.govresearchgate.netwikipedia.org This diradical nature is analogous to that of the oxygen molecule. wikipedia.org The ³Σg⁻ electronic state has been shown to be a true minimum on the potential energy hypersurface. researchgate.net Furthermore, theoretical calculations predict that triplet ethenedithione is the absolute minimum on the C₂S₂ energy surface. researchgate.net

Relative Energies of Singlet (¹Δg, ¹Σg⁺) and Triplet States

The energy gap between the triplet ground state and the low-lying singlet states is a critical parameter. High-level ab initio calculations have shown the ¹Δg state to be higher in energy than the ³Σg⁻ ground state. researchgate.netnih.gov One study calculated this energy difference to be 24 kJ mol⁻¹. researchgate.netnih.govresearchgate.net Another investigation found the ¹Δg states to be close in energy to the ground states (less than 10 kcal/mol). acs.orgresearchgate.net The ¹Δg state has also been identified as a minimum on the MCSCF potential energy surface. acs.orgresearchgate.net The relative energies of the ¹Σg⁺ states have also been determined at the optimized geometries of the ¹Δg states. acs.orgresearchgate.net

Molecular Orbital Analysis and Bonding Characteristics

Quasi-Atomic Molecular Orbital (QUAO) analysis is a computational tool used to provide a quantitative yet conceptually intuitive picture of chemical bonding. researchgate.net This method analyzes molecular density matrices to partition molecular orbitals into components that closely resemble the orbitals of the constituent free atoms. researchgate.net

In studies of the analogous ethylenedione (OCCO) molecule, QUAO analysis has been instrumental in elucidating the nature of the bonding along its potential energy surface. researchgate.netacs.orgnih.gov The analysis provides a visual representation of how the molecular orbitals evolve during a chemical transformation, such as dissociation. acs.orgnih.gov For instance, in the dissociation of OCCO, a QUAO analysis showed how the carbon-carbon molecular orbitals of the reactant transform into partially occupied lone pairs on the carbon atoms at the transition state, eventually leading to the formation of two carbon monoxide molecules. acs.orgnih.gov This powerful analytical approach offers a detailed ab initio description of the changes in bonding patterns during a reaction. researchgate.net

The bonding in ethenedithione can be understood by examining its molecular orbital (MO) configuration, which is analogous to that of ethylenedione (OCCO). acs.orgnih.gov The molecule contains a total of 10 valence π-electrons. acs.orgnih.gov These electrons occupy the delocalized π-MOs, leading to an electronic configuration of (πu)⁴(πg)⁴(πu*)². acs.orgnih.gov

The key feature of this configuration is the presence of two electrons in the antibonding πu* orbital. The partial occupancy of this orbital has two major consequences:

It results in a triplet ground state (³Σg⁻) in accordance with Hund's rule. acs.org

It lowers the total π bond order to 3 (calculated as [bonding π-electrons - antibonding π-electrons]/2, but considering the four bonds from the filled πu and πg orbitals minus the one antibonding interaction from the half-filled πu*). acs.orgnih.gov

The πu* orbital possesses a nodal plane at each of the C-S bonds but not between the central carbon atoms. acs.org Consequently, the partial filling of this orbital increases the local π-bonding character between the two carbon atoms compared to a system where this orbital is empty (like in cyanogen, NCCN). acs.org This bonding scheme supports the cumulenic Lewis structure S=C=C=S and is consistent with theoretical predictions of its geometric structure. acs.org

Isomerization Pathways and Interconversion Energetics

Ethenedithione is a member of the cumulene family of compounds, which are characterized by having three or more consecutive double bonds. The generation of such highly reactive and unusual molecules is often achieved through high-energy methods like flash vacuum pyrolysis (FVP). wikipedia.orguq.edu.auacs.org FVP of precursors such as 2,5-Dithiacyclopentylideneketene has been used to generate ethenedithione for spectroscopic characterization. wikipedia.orgacs.org

The high-energy conditions of FVP often lead to the formation of multiple isomers on a given potential energy surface. Theoretical studies are therefore essential for understanding the complex reaction mechanisms, including isomerization pathways and the relative stabilities of different cumulenic structures. For example, research on related systems has explored the thermal interconversion of various cumulenes, such as the rearrangement of iminopropadienethiones (RN=C=C=C=S), which are themselves generated via FVP. uq.edu.auresearchgate.net Theoretical calculations are used to predict the structures and vibrational spectra of these transient species, aiding in their experimental identification in matrix isolation studies. researchgate.net While a specific theoretical study detailing the isomerization of ethenedithione to another cumulene was not found in the search results, the established use of computational chemistry to investigate the rearrangements of related complex cumulenes formed under FVP conditions highlights the importance of such studies in this field. researchgate.netresearchgate.net

Reaction Mechanisms and Chemical Reactivity of Ethenedithione

Role as a Highly Reactive Cumulene Intermediate

Ethenedithione is primarily recognized as a highly reactive intermediate in various chemical reactions. uq.edu.au Its generation is often achieved through techniques like flash vacuum pyrolysis (FVP) from precursors such as isoxazolone and Meldrum's acid derivatives. uq.edu.auuq.edu.au These high-energy conditions lead to the formation of transient species like ethenedithione, which can then be studied using spectroscopic methods or trapped through subsequent reactions. uq.edu.auresearchgate.net

The electronic structure of ethenedithione has been a subject of theoretical interest. High-level ab initio calculations have shown that its ground state is a triplet (³Σg⁻), which is significantly lower in energy than its singlet state (¹Δg), confirming that it adheres to Hund's rule. researchgate.netnih.gov This triplet diradical character contributes to its high reactivity.

Intramolecular Rearrangements and Fragmentation Pathways

Once formed, ethenedithione can undergo various intramolecular rearrangements and fragmentations, particularly under high-energy conditions. While specific pathways for ethenedithione itself are not extensively detailed, analogous cumulene systems provide insight. For instance, related ketene (B1206846) intermediates are known to undergo rearrangements involving hydrogen shifts, leading to more stable unsaturated species. sci-hub.se

Fragmentation is a common fate for highly reactive intermediates. Mass spectrometric studies have been instrumental in characterizing the fragmentation patterns of molecules that can generate ethenedithione. researchgate.net For example, the mass spectra of compounds like squaric acid show characteristic fragmentation involving the elimination of carbon monoxide, a process that can be conceptually related to the breakdown of cumulenic structures. researchgate.net The study of these fragmentation pathways helps in understanding the stability and decomposition routes of ethenedithione and related species. researchgate.netlibretexts.org

Intermolecular Reactions and Trapping Studies

Due to its transient nature, much of what is known about the reactivity of ethenedithione comes from trapping experiments where it reacts with other molecules.

Like other electrophilic cumulenes, ethenedithione is expected to react with nucleophiles. While specific studies detailing the reactions of ethenedithione with various nucleophiles are sparse, the general reactivity pattern of cumulenes suggests that nucleophilic attack would be a primary reaction pathway. sci-hub.seyoutube.comyoutube.com For comparison, carbon disulfide (CS₂), a related molecule, readily reacts with nucleophiles like amines to form dithiocarbamates and with alkoxides to form xanthates. wikipedia.org This suggests that ethenedithione would be susceptible to attack by similar nucleophilic agents.

Cycloaddition reactions are another important class of reactions for cumulenes. These reactions provide a method for "trapping" highly reactive intermediates. acs.org While specific examples of ethenedithione participating in cycloaddition reactions are not well-documented in the provided results, the reactivity of related ketene intermediates suggests this is a plausible pathway. sci-hub.se For instance, dichlorovinylene carbonate undergoes photosensitized cycloaddition to benzene, forming cycloadducts. researchgate.net This type of reactivity highlights the potential for ethenedithione to participate in similar pericyclic reactions.

Photochemical Reactivity and Light-Induced Transformations

The photochemical behavior of ethenedithione and its precursors has been investigated to understand its formation and subsequent reactions. researchgate.net Photolysis, the use of light to induce chemical reactions, is a powerful tool for generating and studying reactive intermediates. researchgate.netrsc.org

Ethenedithione has been generated through matrix photolysis. researchgate.net For instance, the photolysis of ethanethiol (B150549) (C₂H₅SH) in a cryogenic matrix can lead to the formation of a variety of sulfur-containing species, including ethenedithione (SCCS). acs.orgresearchgate.net Similarly, photolysis of mercaptoacetonitrile (B8634862) (HS-CH₂C≡N) in an argon matrix also produces various fragments, demonstrating the complex photochemical pathways that can occur. researchgate.net

These studies highlight that ultraviolet (UV) irradiation can induce the fragmentation of precursor molecules, leading to the formation of highly reactive species like ethenedithione. acs.orgresearchgate.netresearchgate.net The subsequent transformations of these intermediates are then dictated by the specific conditions of the matrix environment.

Coordination Chemistry and Ligand Behavior of Ethenedithione

Complexation with Transition Metal Centers

The transient nature of ethenedithione makes its direct reaction with metal complexes challenging. Instead, C₂S₂ is often generated in situ within the coordination sphere of a metal. This strategy has led to the successful synthesis and characterization of several ethenedithione complexes, primarily with cobalt, nickel, and tungsten. wikipedia.orgnih.gov These complexes demonstrate the versatility of the C₂S₂ moiety as a ligand.

The trapping of the triplet ethenedithione species has been successfully demonstrated in the coordination sphere of cobalt. nih.govresearchgate.net This resulted in the formation of a dinuclear complex with the formula [(triphos)Co]₂(μ-η²-η²-C₂S₂), where 'triphos' is a tridentate phosphine (B1218219) ligand. nih.govrsc.org In this compound, the C₂S₂ unit bridges the two cobalt centers.

While simple nickel-ethenedithione complexes are not widely reported, the C₂S₂ ligand has been incorporated into a trimetallic nickel-containing complex, [TpW(CO)₂]₂Ni(C₂S₂)₂, where Tp represents trispyrazolylborate. wikipedia.org This illustrates the ability of the ethenedithione derivative to act as a building block in more complex supramolecular structures.

In the context of tungsten chemistry, a mononuclear anionic complex containing the ethenedithione ligand has been synthesized, with the formula TpW(CO)₂(C₂S₂)⁻. wikipedia.orgrsc.org The reactivity of this complex suggests that the C₂S₂ ligand is bonded to the tungsten atom through its C=C double bond. rsc.org

| Metal Center | Complex Formula | Nuclearity | Key Features | Reference |

|---|---|---|---|---|

| Cobalt | [(triphos)Co]₂(μ-η²-η²-C₂S₂) | Dinuclear | C₂S₂ acts as a bridging ligand; exhibits cisoid/transoid isomerism. | nih.gov, rsc.org |

| Nickel | [TpW(CO)₂]₂Ni(C₂S₂)₂ | Trimetallic | A complex system where C₂S₂ derivatives bridge tungsten and nickel centers. | wikipedia.org |

| Tungsten | [TpW(CO)₂(C₂S₂)⁻] | Mononuclear | Anionic complex; C₂S₂ is believed to coordinate via its C=C bond. | wikipedia.org, rsc.org |

Ethenedithione exhibits diverse bonding modes when coordinated to transition metals. The most well-characterized example is the bridging mode found in the dinuclear cobalt complex, [(triphos)Co]₂(μ-C₂S₂). nih.govresearchgate.net In this structure, the C₂S₂ ligand spans two metal centers.

The specific nature of the bonding is described as μ-η²-η², indicating that each carbon atom of the ethenedithione ligand is bonded to a different cobalt atom, with each Co-C bond having η²-character involving the C=S bonds. nih.govresearchgate.net Theoretical studies on related iron carbonyl systems also predict the potential for a tetrahapto (η⁴) bonding mode for the C₂S₂ ligand, where the ligand is formed by the coupling of two carbon monosulfide (CS) groups. rsc.org In the mononuclear tungsten complex, TpW(CO)₂(C₂S₂)⁻, the C₂S₂ ligand is proposed to coordinate in an η² fashion through its carbon-carbon double bond. rsc.org

Influence of Coordination on Ethenedithione Stability and Geometry

Coordination to a metal center is the key to stabilizing the otherwise ephemeral ethenedithione molecule. wikipedia.org This stabilization allows for detailed structural and electronic analysis. A significant consequence of this coordination is the conformational flexibility of the C₂S₂ ligand, particularly in dinuclear systems.

A remarkable feature of the dinuclear cobalt complex [(triphos)Co]₂(μ-C₂S₂) is the solvent-dependent isomerization of the bridging C₂S₂ ligand. nih.govresearchgate.netresearchgate.net The C₂S₂ moiety can adopt two distinct geometries: transoid and cisoid. nih.gov In the transoid arrangement, the two sulfur atoms are on opposite sides of the Co-Co axis, while in the cisoid form, they are on the same side. This "swing bridge" isomerization demonstrates the conformational non-rigidity of the coordinated C₂S₂ ligand. nih.govresearchgate.netresearchgate.net

The geometric isomerization between the transoid and cisoid forms has a profound impact on the electronic properties of the dinuclear cobalt complex. Specifically, this structural change alters the sign of the magnetic coupling between the two cobalt centers. nih.govresearchgate.netresearchgate.net This phenomenon highlights a direct link between the geometry of the bridging ligand and the magnetic interaction of the metal ions it connects. While one isomer facilitates ferromagnetic coupling (alignment of spins), the other leads to antiferromagnetic coupling (pairing of spins). nih.gov This switching of magnetic properties based on subtle conformational changes is a significant finding in the field of molecular magnetism. nih.govnih.gov

| Isomer | Description | Effect on Magnetic Coupling | Reference |

|---|---|---|---|

| Transoid | Sulfur atoms are on opposite sides of the Co-Co axis. | Induces a specific type of magnetic coupling (e.g., ferromagnetic). | nih.gov, researchgate.net |

| Cisoid | Sulfur atoms are on the same side of the Co-Co axis. | Changes the sign of the magnetic coupling (e.g., to antiferromagnetic). | nih.gov, researchgate.net |

Theoretical Studies of Metal-Ethenedithione Bonding

Theoretical calculations have been instrumental in understanding the intrinsic properties of free ethenedithione and its behavior upon coordination. High-level ab initio calculations have confirmed that the ground state of S=C=C=S is a triplet (³Σg⁻), which is significantly lower in energy than its lowest singlet state (¹Δg). researchgate.netresearchgate.netresearchgate.net This finding is consistent with Hund's rule and explains the diradical character of the molecule. researchgate.netresearchgate.net

Density functional theory (DFT) studies have been employed to investigate the formation of the C₂S₂ ligand from the coupling of two carbon monosulfide (CS) ligands within the coordination sphere of an iron carbonyl complex, Fe(CO)₃(CS)₂. rsc.org These studies provide insight into the viability of such coupling reactions, suggesting that while possible, the formation of a coupled η⁴-C₂S₂ ligand is less favorable than the uncoupled dicarbonyl structure for iron. rsc.org However, for heavier chalcogens like selenium and tellurium, the coupled structures are predicted to be more stable. rsc.org Further theoretical work has explored the electronic structure of dinuclear iron carbonyl derivatives containing ethenedichalcogenone ligands, providing a framework for understanding the bonding in these systems. wikipedia.org The bonding in related dinuclear dinitrogen complexes, which can be isolobal to ethenedithione systems, has also been analyzed using molecular orbital theory, offering analogies for the metal-ligand interactions. acs.orgnih.gov

Broader Implications and Future Research Directions

Contribution to Understanding Organosulfur Cumulenes and Heterocumulenes

The study of ethenedithione significantly contributes to the understanding of organosulfur cumulenes and heterocumulenes, which are molecules characterized by consecutive double bonds involving sulfur atoms. researchgate.netwikipedia.org Ethenedithione, with its S=C=C=S structure, is a quintessential example of a heterocumulene. wikipedia.org Research into its generation, typically through flash vacuum pyrolysis (FVP) of precursors like 2,5-dithiacyclopentylideneketene, has provided valuable experimental data on the stability and reactivity of such systems. wikipedia.orgacs.org

The generation and characterization of ethenedithione alongside other novel heterocumulenes, such as those with the general formula RN=C=C=C=X (where X can be O, S, or NR'), have broadened the landscape of known cumulenic structures. uq.edu.auresearchgate.net These studies, often involving techniques like matrix isolation infrared (IR) spectroscopy, allow for the direct observation of these transient species, providing data that is crucial for benchmarking theoretical calculations on structure and bonding. researchgate.net The bonding in ethenedithione, with its sp-hybridized central carbons and perpendicular π systems, is a textbook case for understanding the electronic structure of cumulenes. wikipedia.org Furthermore, investigations into its triplet ground state (³Σg⁻) have sparked discussions on fundamental principles like Hund's rule in these unusual molecules. wikipedia.orgresearchgate.net

Relevance to Astrochemistry and Interstellar Molecular Detection

The harsh, low-temperature, and low-pressure environment of the interstellar medium (ISM) is a chemical factory for a diverse array of molecules, including many reactive and unsaturated species. mdpi.comastrobiology.com While ethenedithione itself has not been definitively detected in the ISM, the study of its properties is highly relevant to astrochemistry. Sulfur is a cosmically abundant element, and a variety of sulfur-containing molecules, from the simple carbon monosulfide (CS) to more complex species, have been identified in interstellar and circumstellar environments. researcher.lifewikipedia.org

The detection of molecules like ethanethiol (B150549) (C2H5SH) and the ongoing search for prebiotic molecules make the study of related reactive species like ethenedithione pertinent. researchgate.net Laboratory studies on the formation of ethenedithione, for instance, through electric discharges in carbon disulfide (CS2) vapor, simulate potential formation pathways in cosmic environments. wikipedia.orglookchem.com The spectroscopic data gathered from laboratory experiments, particularly in the infrared and ultraviolet regions, are essential for guiding astronomical searches for new interstellar molecules. researchgate.netdoi.org Understanding the formation and destruction pathways of molecules like ethenedithione helps refine chemical models of the ISM. mdpi.com

Potential for Synthetic Applications (e.g., precursor to other sulfur-containing compounds)

Despite its high reactivity and instability—polymerizing at temperatures above 60 K—ethenedithione holds potential as a synthetic precursor. wikipedia.org Its generation via FVP from various starting materials, including derivatives of Meldrum's acid, demonstrates its accessibility as a transient intermediate. uq.edu.ausci-hub.se The inherent reactivity of its cumulenic structure could be harnessed for the synthesis of novel sulfur-containing compounds.

One of the key challenges and areas of opportunity is the trapping of ethenedithione. It has been successfully stabilized as a ligand in transition metal complexes, such as with cobalt, which prevents its rapid polymerization. wikipedia.orgacs.org This approach opens the door to using the S=C=C=S unit as a building block in organometallic and coordination chemistry, potentially leading to new materials or catalysts. acs.org The reaction of ethenedithione with other molecules, if controlled, could lead to a variety of sulfur-rich heterocyclic or polymeric materials with interesting electronic or optical properties. wikipedia.org

Unexplored Reactivity and Isomerization Pathways

The full scope of ethenedithione's reactivity remains largely unexplored due to its transient nature. While its tendency to polymerize is a dominant characteristic, understanding the mechanisms of this process is an area for future research. wikipedia.org The potential for controlled cycloaddition reactions or reactions with nucleophiles and electrophiles has not been systematically investigated.

Furthermore, the isomerization of ethenedithione is a topic of significant interest. For instance, its isomerization within a cobalt complex has been reported, suggesting that its chemical behavior can be modulated through coordination. acs.org Theoretical studies can play a crucial role in mapping out the potential energy surfaces for various isomerization pathways, for example, to other C2S2 isomers. Investigating these pathways experimentally, perhaps using time-resolved spectroscopic techniques, could reveal new, short-lived intermediates and provide deeper insights into the fundamental reaction dynamics of organosulfur compounds. wisc.edu

Advanced Spectroscopic and Computational Approaches for Elucidation

The elucidation of ethenedithione's properties has been heavily reliant on a combination of advanced experimental and computational techniques. researchgate.net Future progress in this field will continue to depend on these sophisticated methods.

Spectroscopic Techniques:

Matrix Isolation Spectroscopy: This technique, which involves trapping reactive species in an inert gas matrix (like solid argon) at cryogenic temperatures, has been indispensable for obtaining the infrared and ultraviolet spectra of ethenedithione. wikipedia.orgdoi.org Future studies could employ this method to investigate reactions of isolated ethenedithione with other co-deposited molecules.

Mass Spectrometry: Tandem mass spectrometry techniques, particularly neutralization-reionization mass spectrometry (NRMS), have been crucial for generating and characterizing ethenedithione in the gas phase. acs.org Advanced mass spectrometry can be used to study ion-molecule reactions of ethenedithione and to characterize new related ionic species. acs.orgumons.ac.be

Computational Approaches:

Ab Initio and Density Functional Theory (DFT): High-level ab initio calculations and DFT have been used to predict the geometry, vibrational frequencies, and electronic states of ethenedithione. acs.orgresearchgate.net These calculations are vital for interpreting experimental spectra and understanding the molecule's stability and singlet-triplet energy gap. researchgate.netacs.org

Reaction Dynamics Simulations: As computational power increases, direct dynamics calculations can be employed to simulate the reaction pathways of ethenedithione, including its formation, isomerization, and polymerization, providing a molecular-level understanding of these processes. researchgate.netacs.org The synergy between state-of-the-art quantum-chemical calculations and sophisticated spectroscopic experiments will be paramount in uncovering the remaining mysteries of this elusive molecule. polimi.it

Data Tables

Table 1: Properties of Ethenedithione

| Property | Value | Reference |

| Chemical Formula | C2S2 | wikipedia.org |

| Molar Mass | 88.14 g·mol⁻¹ | wikipedia.org |

| IUPAC Name | Ethenedithione | wikipedia.org |

| CAS Number | 83917-77-5 | wikipedia.org |

| Ground State | Triplet (³Σg⁻) | wikipedia.org |

| Key IR Absorption | ~1179.3 cm⁻¹ (in Ar matrix) | wikipedia.org |

Table 2: Spectroscopic and Computational Methods for Ethenedithione Study

| Technique | Application |

| Flash Vacuum Pyrolysis (FVP) | Generation from precursors |

| Matrix Isolation IR/UV Spectroscopy | Characterization of structure and vibrations |

| Neutralization-Reionization Mass Spectrometry (NRMS) | Gas-phase generation and characterization |

| Ab Initio Molecular Orbital Theory | Study of electronic states and stability |

| Density Functional Theory (DFT) | Calculation of geometries and harmonic frequencies |

Q & A

Q. What criteria distinguish high-quality Ethenedithione research for grant funding or publication?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.